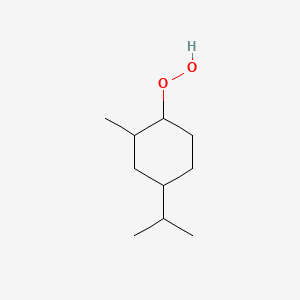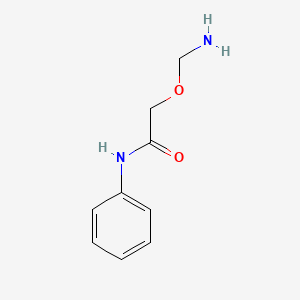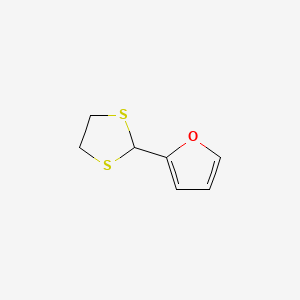![molecular formula C20H44O4P2S4 B15345708 [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane CAS No. 7539-15-3](/img/structure/B15345708.png)
[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound with the molecular formula C20H44O4P2S4 and a molecular weight of 538.778 g/mol . This compound is characterized by its unique structure, which includes multiple sulfur and phosphorus atoms, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
The synthesis of [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane involves several steps. The synthetic route typically includes the reaction of appropriate phosphine and thiol precursors under controlled conditions. The reaction conditions often involve the use of inert atmospheres and specific solvents to ensure the stability of the intermediates and the final product .
Analyse Chemischer Reaktionen
[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the disulfide bonds into thiols.
Substitution: The compound can undergo substitution reactions where the phosphine or thiol groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
The scientific research applications of [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane are diverse:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, affecting their function and activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane include other organophosphorus compounds with sulfur atoms, such as:
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- Bis(3,5-dimethylphenyl)phosphine
- Bis(2-methoxyphenyl)phosphine
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its multiple sulfur and phosphorus atoms, which provide distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
7539-15-3 |
|---|---|
Molekularformel |
C20H44O4P2S4 |
Molekulargewicht |
538.8 g/mol |
IUPAC-Name |
[bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H44O4P2S4/c1-17(2)9-13-21-25(27,22-14-10-18(3)4)29-30-26(28,23-15-11-19(5)6)24-16-12-20(7)8/h17-20H,9-16H2,1-8H3 |
InChI-Schlüssel |
AJFYRTKGUONKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOP(=S)(OCCC(C)C)SSP(=S)(OCCC(C)C)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



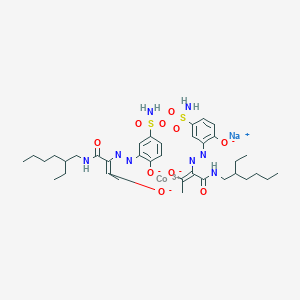
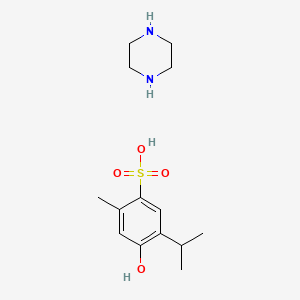

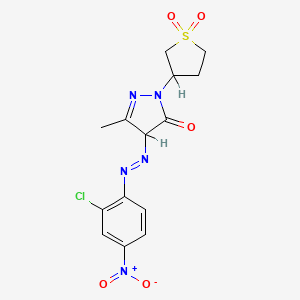
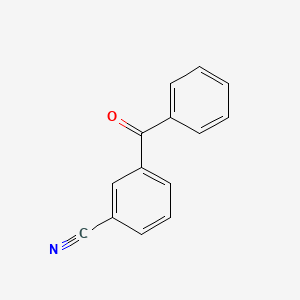
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
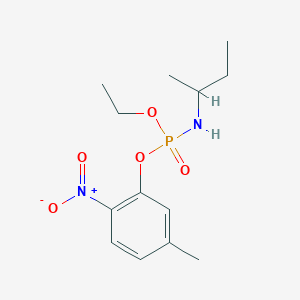
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
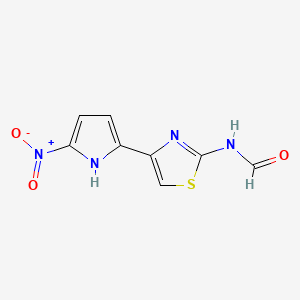
![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)
